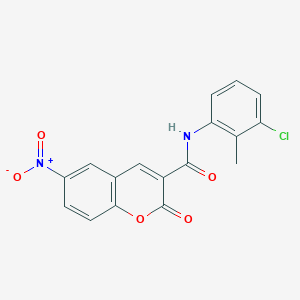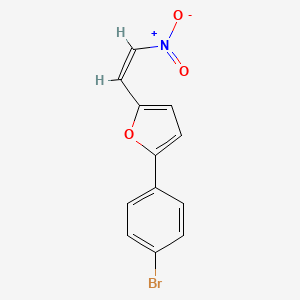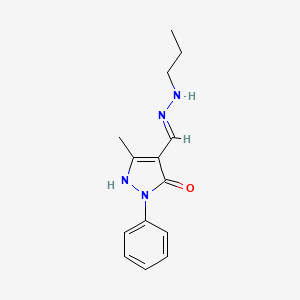![molecular formula C11H12BrN3OS B6126045 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B6126045.png)
4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide is not fully understood. However, it has been suggested that this compound may exert its antimicrobial activity by inhibiting the synthesis of essential cellular components such as proteins and nucleic acids. In addition, this compound may also exert its anticancer activity by inducing apoptosis or cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide exhibits low toxicity in vitro and in vivo. This compound has been shown to have minimal effects on normal cells, making it a potential candidate for the development of new therapeutics. Additionally, this compound has been shown to exhibit good solubility in water, making it a potential candidate for the development of new drug formulations.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide in lab experiments is its low toxicity and good solubility in water. Additionally, this compound has been shown to exhibit good stability under various conditions, making it a reliable candidate for use in experiments. However, one of the limitations of using this compound is its high cost, which may limit its use in some experiments.
Orientations Futures
There are many potential future directions for the study of 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide. One potential direction is the development of new antimicrobial agents based on this compound. Additionally, this compound may be further studied for its potential use in the treatment of cancer and other diseases. Furthermore, the synthesis of new analogs of this compound may lead to the development of more potent and selective compounds for use in various applications.
Méthodes De Synthèse
The synthesis of 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide has been achieved using various methods. One of the most common methods involves the reaction of 4-bromo-2-thiophenecarboxylic acid with N-(3-aminopropyl)imidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). This reaction leads to the formation of the desired compound in good yield.
Applications De Recherche Scientifique
4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide has been studied extensively for its potential applications in the field of medicine. This compound has been shown to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
4-bromo-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3OS/c12-9-6-10(17-7-9)11(16)14-2-1-4-15-5-3-13-8-15/h3,5-8H,1-2,4H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEJPBOKLPZTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC(=O)C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-7-(4-methoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6125962.png)
![N-[(5-methyl-2-furyl)methyl]-3-{1-[(2,2,2-trifluoroethyl)sulfonyl]-3-piperidinyl}propanamide](/img/structure/B6125969.png)
![N-(2,4-difluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6125977.png)
![4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide](/img/structure/B6125981.png)
![1-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-3-piperidinecarboxamide](/img/structure/B6125994.png)


![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide](/img/structure/B6126018.png)
![5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6126023.png)
![7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6126028.png)
![6-[1-(9H-fluoren-2-ylmethyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6126044.png)
![2-cyclopropyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6126048.png)

![4-(3,4-dimethylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126060.png)